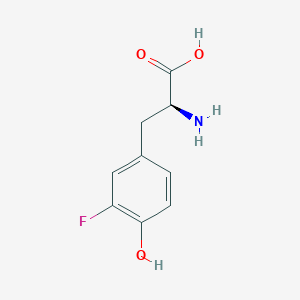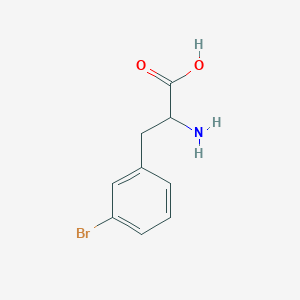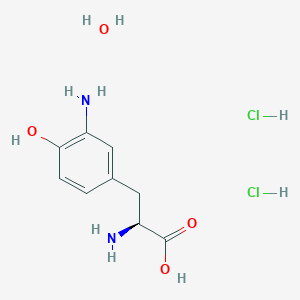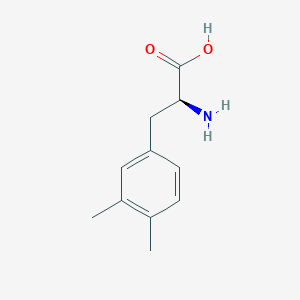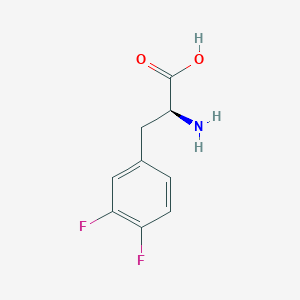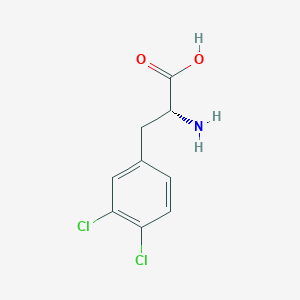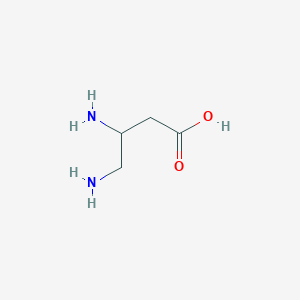
3,4-Diaminobutansäure
Übersicht
Beschreibung
3,4-Diaminobutanoic acid, also known as DABA, is an amino acid that is not commonly found in proteins . It has a molecular weight of 191.06 and a molecular formula of C4H10N2O2 .
Synthesis Analysis
The synthesis of ®-3,4-Diaminobutanoic acid has been achieved through the desymmetrization of Dimethyl 3-(benzylamino)glutarate via enzymatic ammonolysis . Another chemoenzymatic approach has been used to synthesize a ®-3,4-diaminobutanoic acid derivative with suitable orthogonal protection for solid phase peptide synthesis .Molecular Structure Analysis
The molecular structure of 3,4-Diaminobutanoic acid is represented by the formula C4H10N2O2 . The average mass is 118.134 Da and the monoisotopic mass is 118.074226 Da .Wissenschaftliche Forschungsanwendungen
Festphasenpeptidsynthese
Die effiziente chemoenzymatische Synthese eines ®-3,4-Diaminobutansäure-Derivats wurde erreicht. Die endgültige Verbindung verfügt über einen geeigneten orthogonalen Schutz für die Festphasenpeptidsynthese . Diese Anwendung ist besonders nützlich im Bereich der Biochemie und Molekularbiologie, wo Peptide für verschiedene Forschungszwecke synthetisiert werden.
Krebsbehandlung
3,4-Diaminobutansäure wurde bei der Entwicklung von Peptid-Arzneimittel-Konjugaten für die Krebsbehandlung eingesetzt . Diese Konjugate können als Träger für Chemotherapeutika und Radionuklide dienen, indem sie gezielt Krebszellen angreifen. Diese Anwendung ist bedeutsam im Bereich der Onkologie, wo gezielte Therapien entwickelt werden, um die Wirksamkeit von Krebsbehandlungen zu verbessern und deren Nebenwirkungen zu reduzieren.
Neurotoxinquantifizierung
this compound ist ein geeignetes Reagenz, das zur Quantifizierung des Neurotoxins β-N-Methylamino-L-Alanin (BMAA) in Meeresfrüchten verwendet wird . Diese Anwendung ist wichtig im Bereich der Lebensmittelsicherheit und Neurologie, da BMAA mit verschiedenen neurodegenerativen Erkrankungen in Verbindung gebracht wurde.
Peptidtherapeutika
Peptidtherapeutika spielen eine bedeutende Rolle in verschiedenen medizinischen Praktiken, einschließlich der Krebsbehandlung . This compound, als Aminosäure, kann bei der Synthese dieser therapeutischen Peptide verwendet werden.
Arzneimittelverabreichung
Modifizierte Peptide, die this compound enthalten können, wurden als Träger für Medikamente entwickelt . Diese Peptid-Arzneimittel-Konjugate wurden in verschiedenen Phasen klinischer Studien zur Behandlung verschiedener Arten von soliden Tumoren und Leukämie untersucht.
Immunsystemregulation
Antitumorpeptide (ATPs), die mit this compound synthetisiert werden können, können das Immunsystem regulieren . Diese Anwendung ist entscheidend im Bereich der Immunologie und Krebsforschung, wo die Rolle des Immunsystems bei der Entstehung und Behandlung von Krebs umfassend untersucht wird.
Wirkmechanismus
Target of Action
3,4-Diaminobutanoic acid, also known as DABA, primarily targets GABA transaminase , an enzyme that converts GABA back to glutamate . This enzyme plays a crucial role in the regulation of GABA levels in the brain, which is an important inhibitory neurotransmitter.
Mode of Action
DABA acts as a non-competitive inhibitor of GABA transaminase . When the enzyme is inhibited, the conversion of GABA back to glutamate cannot occur, leading to elevated levels of GABA . Additionally, DABA has been observed to be a GABA reuptake inhibitor , which further elevates levels of GABA .
Biochemical Pathways
The primary biochemical pathway affected by DABA is the GABAergic pathway . By inhibiting GABA transaminase and acting as a GABA reuptake inhibitor, DABA increases the concentration of GABA in the synaptic cleft . This results in enhanced inhibitory neurotransmission, affecting various downstream neurological processes.
Pharmacokinetics
One study has shown that a daba-based compound exhibited high stability in mouse and human serum, with a half-life significantly greater than 24 hours . This suggests that DABA may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The primary result of DABA’s action is an increase in GABA levels, leading to enhanced inhibitory neurotransmission . This can have various effects on neurological function, potentially influencing mood, anxiety, and other aspects of brain function. It’s important to note that while daba has been shown to have anticonvulsant properties, over the long term, it could paradoxically cause convulsions .
Safety and Hazards
Zukünftige Richtungen
The presence of β-amino acids like 3,4-Diaminobutanoic acid in natural products produces structural diversity and provides characteristic architectures beyond those of ordinary α-L-amino acids, thus generating significant and unique biological functions . The efficient chemoenzymatic synthesis of a ®-3,4-diaminobutanoic acid derivative has been achieved, which has suitable orthogonal protection for solid phase peptide synthesis . This suggests potential future directions in the field of peptide synthesis.
Biochemische Analyse
Biochemical Properties
It has been observed that 2,4-diaminobutanoic acid, a structural isomer of 3,4-diaminobutanoic acid, is a GABA reuptake inhibitor . This suggests that 3,4-Diaminobutanoic acid might interact with enzymes, proteins, and other biomolecules involved in the GABAergic system .
Cellular Effects
It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that 3,4-Diaminobutanoic acid might influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been observed that 2,4-diaminobutanoic acid is a GABA reuptake inhibitor . This suggests that 3,4-Diaminobutanoic acid might exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been observed that diaminobutanoic acid derivatives show significant stability in mouse and human serum . This suggests that 3,4-Diaminobutanoic acid might also exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3,4-Diaminobutanoic acid at different dosages in animal models are not well-studied. It has been observed that diaminobutanoic acid derivatives show in vivo activity against a multidrug-resistant, extended spectrum beta-lactamase-producing E. coli in a murine peritonitis model . This suggests that 3,4-Diaminobutanoic acid might also exhibit dosage-dependent effects in animal models .
Metabolic Pathways
It has been observed that diaminobutanoic acid derivatives are involved in the biosynthesis of antiviral γ-poly-D-2,4-diaminobutyric acid in Streptoalloteichus hindustanus . This suggests that 3,4-Diaminobutanoic acid might also be involved in similar metabolic pathways .
Transport and Distribution
It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that 3,4-Diaminobutanoic acid might also interact with transporters or binding proteins, and influence its localization or accumulation .
Subcellular Localization
It has been observed that diaminobutanoic acid derivatives can be used as carriers for the delivery of antisense antibacterial peptide nucleic acids . This suggests that 3,4-Diaminobutanoic acid might also be directed to specific compartments or organelles .
Eigenschaften
IUPAC Name |
3,4-diaminobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2/c5-2-3(6)1-4(7)8/h3H,1-2,5-6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQKAYTBBWLDCBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562684 | |
| Record name | 3,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131530-16-0 | |
| Record name | 3,4-Diaminobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches for obtaining enantiomerically pure 3,4-diaminobutanoic acid?
A1: Two main synthetic strategies for enantiomerically pure 3,4-diaminobutanoic acid are highlighted in the provided research:
- Enzymatic Desymmetrization: Lipase B from Candida antarctica can efficiently catalyze the desymmetrization of dimethyl 3-(benzylamino)glutarate through ammonolysis. This method leads to the formation of enantiopure monoamides, which can be further converted to (R)-3,4-diaminobutanoic acid []. You can read more about this approach here: .
- Stereospecific Synthesis from D-Aspartic Acid: A practical and scalable method utilizes D-aspartic acid as a starting material for the stereospecific synthesis of (R)-3,4-diaminobutanoic acid dihydrochloride. This six-step synthesis proceeds with good overall yield and offers a potentially viable route for larger-scale production []. Further details on this method can be found here: .
Q2: Are there analytical techniques specifically designed for the detection and quantification of 3,4-diaminobutanoic acid?
A2: While the provided abstracts do not directly focus on analytical methods for 3,4-diaminobutanoic acid, a related paper describes a selective quantitation method for the neurotoxin β-Methylamino-L-alanine (BMAA) using hydrophilic-interaction liquid chromatography–differential mobility spectrometry–tandem mass spectrometry (HILIC–DMS–MS/MS) []. This suggests that similar chromatographic and mass spectrometry techniques could potentially be adapted for the analysis of 3,4-diaminobutanoic acid.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






